6-(Aminomethyl)-2-methylbenzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAUIGELJBQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368311-33-4 | |
| Record name | 6-(Aminomethyl)-2-methylbenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of Benzoxazole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H-NMR Spectroscopic Analysis
Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the related compound, 2-methylbenzoxazole (B1214174), the ¹H-NMR spectrum exhibits distinct signals corresponding to the aromatic protons and the methyl group protons.
In a typical ¹H-NMR spectrum of 2-methylbenzoxazole, the aromatic protons appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring system. The methyl protons at the 2-position, being attached to an sp²-hybridized carbon of the oxazole (B20620) ring, typically resonate as a singlet at approximately δ 2.6 ppm. The integration of these signals would confirm the ratio of aromatic to methyl protons.
For 6-(Aminomethyl)-2-methylbenzoxazole, one would expect to see additional signals corresponding to the aminomethyl group (-CH₂NH₂). The methylene (B1212753) protons (CH₂) would likely appear as a singlet or a multiplet, depending on the solvent and pH, in the region of δ 3.5-4.5 ppm. The amine protons (NH₂) are often broad and their chemical shift is highly variable, depending on concentration, solvent, and temperature.
Table 1: Representative ¹H-NMR Spectral Data for 2-Methylbenzoxazole
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -CH₃ | ~2.6 | Singlet |
Note: This data is for the related compound 2-methylbenzoxazole and serves as an illustrative example.
¹³C-NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of 2-methylbenzoxazole, the carbon atoms of the benzoxazole (B165842) ring system would appear in the aromatic region (δ 110-160 ppm). The carbon of the methyl group would be found in the upfield region, typically around δ 15-20 ppm.
For this compound, an additional signal for the methylene carbon of the aminomethyl group would be expected in the range of δ 40-50 ppm. The specific chemical shifts of the aromatic carbons would also be influenced by the presence of the aminomethyl substituent at the 6-position.
Table 2: Representative ¹³C-NMR Spectral Data for 2-Methylbenzoxazole
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic-C | 110 - 160 |
| -CH₃ | 15 - 20 |
Note: This data is for the related compound 2-methylbenzoxazole and serves as an illustrative example.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₀N₂O), the predicted monoisotopic mass is 162.0793 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 163.0866. uni.lu
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the benzoxazole ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.08660 |
| [M+Na]⁺ | 185.06854 |
| [M-H]⁻ | 161.07204 |
Source: PubChem uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.
The N-H stretching vibrations of the primary amine group would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=N stretching of the oxazole ring would be expected in the region of 1630-1690 cm⁻¹. The C-O stretching vibration of the ether linkage within the benzoxazole ring would likely appear in the range of 1000-1300 cm⁻¹.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |
| C=N Stretch (Oxazole) | 1630 - 1690 |
| C-O Stretch (Ether) | 1000 - 1300 |
Note: These are expected ranges and the exact peak positions can vary.
X-ray Diffraction and Crystallographic Analysis for Solid-State Structures
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystallographic data for this compound has been found in the searched literature, studies on related benzoxazole derivatives provide insight into the expected structural features.
For instance, crystallographic studies on other benzoxazole derivatives reveal that the benzoxazole ring system is typically planar. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of this compound, the aminomethyl group would be capable of forming hydrogen bonds, which would significantly influence the crystal packing arrangement.
A crystallographic study of a related compound, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, showed a monoclinic crystal system with a P21/c space group. scispace.com This highlights the type of detailed structural information that can be obtained through X-ray crystallography.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that possess unpaired electrons, such as radicals and transition metal ions. ljmu.ac.ukresearchgate.netbruker.com This method is exceptionally sensitive and provides direct evidence for the presence of paramagnetic species. researchgate.netbruker.com In the context of this compound, EPR spectroscopy would be an invaluable tool for the characterization of any radical species that may form, for instance, through oxidation or during specific chemical reactions.
The generation of a radical species from this compound could potentially involve the aminomethyl group or the benzoxazole ring system. Upon formation of a radical, EPR spectroscopy can provide detailed information about its electronic structure. The resulting EPR spectrum is characterized by its g-value, which is a dimensionless quantity that is characteristic of the radical's electronic environment. researchgate.net For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023). researchgate.net Deviations from this value can offer insights into the location of the unpaired electron within the molecule.
Furthermore, the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N) leads to hyperfine splitting in the EPR spectrum. unito.it The analysis of these hyperfine coupling constants provides a map of the spin density distribution across the molecule, indicating the extent to which the unpaired electron is delocalized over the aromatic ring and the substituent groups.
While direct detection of highly reactive, short-lived radicals can be challenging, techniques such as spin trapping are often employed. ljmu.ac.uknih.govresearchgate.net This involves the use of a "spin trap" molecule, typically a nitrone or a nitroso compound, which reacts with the transient radical to form a more stable paramagnetic adduct. researchgate.net The EPR spectrum of this spin adduct is then characteristic of the original radical and can be used for its identification and quantification. For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for detecting and identifying superoxide (B77818) and hydroxyl radicals. researchgate.net
Should a radical of this compound be generated, the expected EPR data would be crucial for its structural elucidation. Below is a hypothetical data table illustrating the type of information that could be obtained.
Table 1: Hypothetical EPR Data for a Radical Species of this compound
| Parameter | Hypothetical Value | Information Provided |
| g-value | ~2.003 | Suggests an organic radical, with potential minor contributions from heteroatoms. |
| Hyperfine Coupling (aN) | 1.0 G | Interaction with the nitrogen of the benzoxazole ring. |
| Hyperfine Coupling (aH, methyl) | 0.5 G | Interaction with the protons of the 2-methyl group. |
| Hyperfine Coupling (aH, aminomethyl) | 3.0 G | Interaction with the protons of the 6-aminomethyl group. |
| Hyperfine Coupling (aH, aromatic) | 0.1 - 2.5 G | Interactions with the protons on the benzene (B151609) ring. |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com For aromatic systems like benzoxazoles, UV-Vis spectra are characterized by absorption bands that arise from π → π* and n → π* electronic transitions. cdnsciencepub.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, including the extent of conjugation and the presence of substituent groups.
The parent compound, benzoxazole, exhibits absorption bands in the ultraviolet region. cdnsciencepub.com The introduction of a methyl group at the 2-position and an aminomethyl group at the 6-position in this compound is expected to influence the electronic transitions and thus the UV-Vis spectrum. The methyl group, being an electron-donating group, and the aminomethyl group can cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) of the π → π* transitions of the benzoxazole core.
The electronic transitions in this compound would primarily involve the π-electron system of the fused benzene and oxazole rings. The lone pair of electrons on the nitrogen and oxygen atoms of the oxazole ring can also participate in n → π* transitions, which are typically weaker in intensity compared to π → π* transitions. youtube.com
The study of the UV-Vis spectrum in different solvents can also provide valuable information. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, can indicate the nature of the electronic transitions. For example, n → π* transitions typically show a hypsochromic shift (blue shift) in polar solvents. youtube.com
Table 2: Experimental UV-Visible Absorption Data for Benzoxazole and Predicted Data for this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Reference |
| Benzoxazole | Vapor | ~274 | Moderate | π → π | cdnsciencepub.com |
| Benzoxazole | Vapor | Shorter wavelengths | Stronger | π → π | cdnsciencepub.com |
| This compound | Methanol (B129727) | Predicted: 280-290 | - | π → π | - |
| This compound | Methanol | Predicted: ~240 | - | π → π | - |
The predicted values for this compound anticipate a bathochromic shift due to the electron-donating effects of the methyl and aminomethyl substituents, which extend the conjugation of the π-system.
Computational Chemistry and Molecular Modeling of 6 Aminomethyl 2 Methylbenzoxazole and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.gov These calculations provide a foundational understanding of the intrinsic properties of benzoxazole (B165842) derivatives. mdpi.com DFT methods, such as B3LYP combined with basis sets like 6-311+G(d,p) or 6-31G(d,p), are frequently employed to optimize molecular geometries and compute various electronic parameters in the gas phase or in different solvents. mdpi.comresearchgate.netresearchgate.net
Studies on related heterocyclic compounds demonstrate that DFT calculations can accurately predict structural parameters, vibrational frequencies, and NMR chemical shifts that show good correlation with experimental data. researchgate.netepstem.net Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a study on polythiophenes containing benzoxazole, the band gap was controlled by the introduction of different functional groups, which in turn influenced the material's conductivity. nih.gov
The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape and the potential for existing in different isomeric forms. Quantum chemical calculations are instrumental in exploring the conformational landscape and tautomeric equilibria of benzoxazole analogues. nih.gov
For example, benzoxazole-2-thiol can exist in a tautomeric equilibrium between its thione and thiol forms. nih.gov Computational studies on related compounds like 2-(methoxycarbonylmethylthio)benzo[d]oxazole have been used to determine the most stable conformer. By calculating the energy of different conformations arising from internal rotation around single bonds, researchers identified the planar synperiplanar conformation as the most stable, a finding that was in perfect agreement with experimental crystal structure data. nih.gov Such studies are crucial for understanding how these molecules will present themselves to a biological target.
The electronic parameters obtained from quantum chemical calculations, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), are vital for predicting reactivity. The HOMO region indicates the propensity to donate electrons (nucleophilic attack), while the LUMO region indicates the ability to accept electrons (electrophilic attack). researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net
For benzoxazole derivatives, these calculations can identify the most reactive sites for chemical modification or interaction with a receptor. The nitrogen and oxygen atoms of the oxazole (B20620) ring are typically electron-rich and act as hydrogen bond acceptors, which is a key feature in their interaction with biological targets. researchgate.net The distribution of electrophilic and nucleophilic sites across the benzoxazole scaffold dictates its interaction patterns and is a cornerstone for designing new analogues with specific reactivity profiles.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is extensively used to understand the interactions of benzoxazole analogues with their biological targets and to guide the design of more potent and selective inhibitors. nih.govbiointerfaceresearch.com
Docking simulations predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov For benzoxazole derivatives, these simulations have been applied to a wide range of biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), poly (ADP-ribose) polymerase 2 (PARP-2), and Toll-like receptor 9 (TLR9). nih.govnih.govnih.gov
Studies on benzoxazole derivatives as VEGFR-2 inhibitors have shown that these compounds can fit into the enzyme's catalytic site, mimicking the binding of known inhibitors like sorafenib. tandfonline.com The simulations reveal key interactions, such as the formation of hydrogen bonds between the benzoxazole scaffold and critical amino acid residues in the enzyme's hinge region (e.g., Cys919) and the DFG motif (e.g., Asp1046). nih.govtandfonline.com The planar benzoxazole ring often participates in π-π stacking or hydrophobic interactions with aromatic residues in the active site. researchgate.net These predicted interaction modes provide a rational basis for the observed biological activity. nih.gov
A crucial part of the docking process is the analysis of the target enzyme's active site. researchgate.net By studying the interactions of a series of benzoxazole analogues, researchers can build a pharmacophore model, which defines the essential structural features required for binding and activity. For example, in the development of VEGFR-2 inhibitors, docking studies revealed that the benzoxazole fragment often binds to the hinge region via a strong hydrogen bond, while other parts of the molecule form additional hydrogen bonds and hydrophobic interactions within the active pocket. tandfonline.com
In the case of PARP-2 inhibitors, docking of benzoxazole-based compounds into the catalytic domain (PDB: 4TVJ) helped elucidate their binding modes relative to the standard drug olaparib. nih.gov Similarly, for inhibitors of carbonic anhydrase, docking showed that 2-mercaptobenzoxazole (B50546) binds directly to the zinc ion in the active site, a novel binding mode compared to classical sulfonamide inhibitors. researchgate.net The stability of these predicted binding poses is often further evaluated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov
| Compound Class | Target Enzyme | Key Interactions Observed | Reference |
|---|---|---|---|
| Benzoxazole derivatives | VEGFR-2 | H-bonds with Cys919, Glu885, Asp1046 in the hinge region and DFG motif. | nih.govtandfonline.com |
| Benzoxazole hybrids | PARP-2 | Binding within the catalytic domain, compared to olaparib. | nih.gov |
| 2-Mercaptobenzoxazole | Carbonic Anhydrase II | Coordination with the active site Zinc ion; H-bonds with Thr199. | researchgate.net |
| Benzoxazole derivatives | Toll-like Receptor 9 (TLR9) | Interactions with leucine-rich repeat (LRR) regions. | nih.gov |
| Benzothiazole (B30560) derivatives | Monoamine Oxidase B (MAO-B) | Stable binding within the receptor pocket, primarily through Van der Waals and electrostatic interactions. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Benzoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov
These studies generate models that can predict the biological activity (e.g., IC50 values) of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive synthesis and testing. nih.gov A QSAR model is built using a "training set" of compounds with known activities and then validated using an external "test set" of compounds. nih.gov The predictive power of the model is assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net
In a study on benzoxazole derivatives as anticancer agents, CoMFA and CoMSIA models were developed for their activity against several cancer cell lines. nih.gov The resulting 3D contour maps from these models highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information is invaluable for designing new derivatives with enhanced potency. nih.gov For instance, a QSAR study on benzoxazole inhibitors of Cryptosporidium parvum IMPDH yielded a model with a correlation coefficient (r²) of 0.7948, demonstrating a promising approach to design more potent inhibitors prior to their synthesis. nih.gov
| Compound Class | Target/Activity | QSAR Method | Key Statistical Results | Reference |
|---|---|---|---|---|
| Benzoxazole derivatives | Anticancer (VEGFR-2) | 3D-QSAR (CoMFA, CoMSIA) | Statistically significant models generated to guide lead optimization. | nih.gov |
| Benzoxazole derivatives | C. parvum IMPDH inhibition | MLR using docking-based descriptors | r² = 0.7948 | nih.gov |
| 6-Hydroxybenzothiazole-2-carboxamides | MAO-B inhibition | 3D-QSAR (CoMSIA) | q² = 0.569, r² = 0.915 | nih.gov |
| Benzimidazole derivatives | LogP o/w prediction | DFT-based QSAR (MLR) | r² = 0.831 | researchgate.net |
Descriptor Selection and Model Development
Quantitative Structure-Activity Relationship (QSAR) models are fundamental in computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The development of a robust QSAR model hinges on the careful selection of molecular descriptors.
For benzoxazole derivatives, 3D-QSAR studies are commonly employed to elucidate the structural requirements for activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. nih.gov Descriptors in these models are derived from the steric and electrostatic fields surrounding the molecules. The process involves:
Data Set Preparation: A series of benzoxazole analogues with known biological activities (e.g., IC₅₀ values) is compiled.
Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. A crucial step is the alignment of all molecules in the dataset, often based on a common scaffold or a template ligand.
Descriptor Calculation: CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points around the aligned molecules. CoMSIA, in addition to these, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a linear equation correlating the descriptor values with biological activity. The predictive power of the model is rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction on an external test set (r²_pred). nih.govresearchgate.net
A successful QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Table 1: Illustrative Statistical Parameters for a 3D-QSAR Model of Benzoxazole Analogues
| Parameter | Description | Typical Value |
| q² | Cross-validated correlation coefficient. A measure of the internal predictive ability of the model. | > 0.5 |
| r² | Non-cross-validated correlation coefficient. A measure of the model's ability to fit the training set data. | > 0.6 |
| SEE | Standard Error of Estimate. A measure of the goodness of fit. | Lower values are better. |
| F-value | F-test value. Indicates the statistical significance of the model. | Higher values indicate greater significance. |
| r²_pred | Predictive correlation coefficient for the external test set. A measure of the model's ability to predict the activity of new compounds. | > 0.5 |
Prediction of Molecular Properties Influencing Interactions
Beyond predicting biological activity, computational models can forecast a wide array of molecular properties that govern how a molecule like 6-(aminomethyl)-2-methylbenzoxazole will interact with its biological environment. nih.gov These properties can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Properties: These properties, such as electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding polar interactions, including hydrogen bonding and electrostatic interactions with a target protein. nih.gov For this compound, the nitrogen atoms in the aminomethyl group and the benzoxazole ring are key sites for hydrogen bonding.
Steric Properties: Molecular volume, surface area, and shape descriptors define the size and three-dimensional arrangement of the molecule. These are critical for ensuring a complementary fit within a receptor's binding pocket. The substitution pattern on the benzoxazole ring can be systematically varied to probe the steric tolerance of the binding site.
Hydrophobic Properties: The octanol/water partition coefficient (logP) is a key descriptor for a molecule's hydrophobicity. This property influences membrane permeability, solubility, and hydrophobic interactions with the target.
Machine learning algorithms and quantum chemistry calculations are often used to predict these properties. nih.govresearchgate.net By analyzing these predicted properties for a library of virtual analogues, researchers can fine-tune the molecular structure to achieve a desired interaction profile.
Table 2: Predicted Molecular Properties for Hypothetical Analogues of this compound
| Analogue | Modification | Predicted LogP | Predicted Dipole Moment (Debye) | Predicted Polar Surface Area (Ų) |
| Parent | This compound | 1.8 | 3.2 | 51.5 |
| Analogue A | Addition of a 5-fluoro group | 2.1 | 4.5 | 51.5 |
| Analogue B | Replacement of -CH₃ with -CF₃ | 2.5 | 5.1 | 51.5 |
| Analogue C | N-acetylation of aminomethyl group | 1.5 | 2.8 | 71.7 |
Molecular Dynamics Simulations for Conformational Dynamics
While static models like docking provide a snapshot of a molecule in a binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov For this compound, MD simulations are invaluable for understanding its conformational flexibility and the stability of its interactions with a biological target. nih.govnih.gov
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. This allows researchers to observe the molecule's behavior in a simulated physiological environment (e.g., in water, with ions). Key insights from MD simulations include:
Conformational Analysis: The aminomethyl side chain of this compound has rotational freedom. MD simulations can explore the preferred conformations of this side chain both in solution and when bound to a receptor.
Binding Stability: When simulating a ligand-protein complex, the stability of the interaction can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over time. A stable binding mode is characterized by low RMSD fluctuations. nih.gov
Interaction Analysis: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This can reveal which interactions are most persistent and crucial for binding affinity.
These simulations provide a more realistic and nuanced understanding of the binding process, complementing the information obtained from static docking and QSAR studies. nih.gov
Virtual Screening Approaches in Lead Discovery
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.gov For a scaffold like this compound, virtual screening can be used to identify novel derivatives with potentially enhanced activity or improved properties. nih.gov
The most common virtual screening method is structure-based virtual screening, which relies on molecular docking. The process involves:
Target Preparation: A 3D structure of the target protein is obtained, typically from the Protein Data Bank.
Library Compilation: A large database of compounds is assembled. This can be a commercial library, an in-house collection, or a virtual library of derivatives of the lead compound.
Docking: Each molecule in the library is computationally "docked" into the binding site of the target protein. Docking algorithms sample a vast number of possible orientations and conformations of the ligand and use a scoring function to estimate the binding affinity for each pose. nih.gov
Hit Selection: The top-scoring compounds are selected as "hits" for further investigation, which may include more rigorous computational analysis or experimental testing.
This approach allows for the rapid and cost-effective screening of millions of compounds, significantly accelerating the identification of promising lead candidates for drug development. nih.govnih.gov
Structure Activity Relationship Sar Studies of Benzoxazole Derivatives with Emphasis on Substituent Effects
Impact of Substitution at the Benzoxazole (B165842) C-2 Position on Molecular Interactions
The C-2 position of the benzoxazole ring is a common site for modification and dramatically influences the compound's pharmacological profile. nih.govsioc-journal.cn The nature of the substituent at this position can dictate the type and strength of interactions with target proteins.
Research indicates that the introduction of various aryl or heterocyclic groups at the C-2 position can lead to a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The electronic properties of these substituents are particularly important. For instance, the presence of electron-withdrawing groups, such as chlorine or nitro groups, on a C-2 phenyl ring has been reported to enhance anti-proliferative activity in certain cancer cell lines. researchgate.net Conversely, electron-donating groups can also modulate activity, highlighting the complex relationship between electronic character and biological function. nih.gov
The synthesis of 2-substituted benzoxazoles is often achieved through the condensation of o-aminophenols with various reagents like aldehydes, carboxylic acids, or acyl chlorides, allowing for a diverse range of substituents to be introduced. sioc-journal.cnnih.gov Studies comparing different C-2 substituents demonstrate how these modifications can alter binding affinity and efficacy. For example, in a series of benzoxazole derivatives developed as melatonin (B1676174) receptor agonists, the variation at the C-2 position was a key factor in modulating receptor binding. nih.gov
| Compound Series | C-2 Substituent Type | Observed Biological Effect | Reference |
|---|---|---|---|
| Anticancer Agents | Phenyl with Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Enhanced anti-proliferative activity against colon cancer cells. | researchgate.net |
| Antimicrobial Agents | Phenyl and N-phenyl groups | Potent antibacterial activities, especially against gram-negative strains. | nih.gov |
| Melatonin Receptor Agonists | Various substituted alkyl and aryl groups | Modulation of binding affinity for MT₁ and MT₂ receptors. | nih.gov |
| Antifungal Agents | Unsubstituted Benzylidene Hydrazide | Improved activity against C. albicans. | nih.gov |
Role of Aminomethyl Group at C-6 Position in Molecular Recognition and Intermolecular Interactions
The aminomethyl group at the C-6 position of the benzoxazole ring plays a significant role in molecular recognition, primarily by acting as a hydrogen bond donor and a basic center that can form salt bridges. In a related series of 6-(aminomethylphenoxy)-benzoxaborole analogs, this group was crucial for anti-inflammatory activity. nih.gov The amino group's ability to form ionic interactions and hydrogen bonds with amino acid residues (like aspartate or glutamate) in a target's binding pocket can be a key determinant of potency.
Influence of Methyl Group at C-2 Position on Conformational Preferences and Molecular Interactions
The methyl group at the C-2 position of 6-(Aminomethyl)-2-methylbenzoxazole has a distinct influence on the molecule's properties. While seemingly simple, this group affects the molecule's conformation, lipophilicity, and steric profile. nih.govsigmaaldrich.com
From an interactions standpoint, the methyl group primarily engages in van der Waals or hydrophobic interactions with nonpolar regions of a binding site. It can also influence the electronic nature of the adjacent nitrogen atom in the oxazole (B20620) ring, subtly modulating its hydrogen-bonding capability. In the synthesis of certain inhibitors, the C-2 methyl group has been shown to be a critical component for activity. sigmaaldrich.com
Peripheral Modifications and Scaffold Derivatization Strategies
The benzoxazole scaffold is highly amenable to peripheral modifications and derivatization, allowing for the systematic exploration of chemical space to optimize biological activity. nih.govnih.govresearchgate.net Strategies often involve multicomponent reactions or sequential chemical modifications to build a library of analogs. researchgate.net
Key derivatization strategies include:
Modification of the C-6 Aminomethyl Group: The primary amine can be acylated, alkylated, or converted into various amides or sulfonamides. These changes alter the group's hydrogen bonding capacity, size, and basicity, which can fine-tune binding interactions.
Substitution on the Benzene (B151609) Ring: Besides the C-6 position, other positions on the benzene ring (C-4, C-5, C-7) can be substituted with groups like halogens, alkyls, or methoxy (B1213986) groups. These modifications alter the electronic properties (electron-donating or -withdrawing) and solubility of the entire molecule. researchgate.netnih.gov
Variation of the C-2 Substituent: As discussed, replacing the C-2 methyl group with larger alkyl chains, aryl groups, or heterocyclic rings is a common and effective strategy to explore different binding pockets and enhance potency. nih.govnih.gov
These derivatization approaches have been successfully used to develop benzoxazole-based compounds for a range of applications, from anticancer to antimicrobial agents. nih.govnih.govnih.gov
| Modification Site | Strategy | Resulting Change in Property | Reference |
|---|---|---|---|
| C-2 Position | Introduction of aryl groups with electron-withdrawing substituents. | Improved antiproliferative activity. | researchgate.net |
| C-5/C-6 Position | Introduction of a methyl group. | Broad spectrum antibacterial activity. | nih.gov |
| Benzene Ring | Introduction of halogens (e.g., chlorine). | Potent inhibition of cytokines, leading to anti-inflammatory effects. | nih.gov |
| C-6 Aminomethyl Group | Conversion to amides/sulfonamides. | Modulation of binding affinity and specificity. | nih.gov |
Bioisosteric Replacements within the Benzoxazole Core
Benzoxazole as a Bioisostere: The benzoxazole moiety has been successfully used as a bioisostere for an anilide group. nih.gov This replacement can improve lipophilicity and bioavailability by removing a hydrogen bond donor (the amide N-H) while retaining a key hydrogen bond acceptor (the oxazole nitrogen) to mimic the original amide oxygen. nih.gov Benzoxazole is also considered a bioisostere of benzothiazole (B30560) and benzimidazole. mdpi.comresearchgate.net For example, new phortress (B1677703) analogues were developed by replacing the benzothiazole core with a benzoxazole ring system, resulting in compounds with significant anticancer activity. nih.gov
Replacement of the Benzoxazole Core: In other instances, the benzoxazole core might be replaced to overcome specific liabilities. For example, if a compound shows poor metabolic stability related to the benzoxazole ring, it might be replaced with a bioisosteric heterocycle like an indazole or a benzimidazole. nih.gov The choice of bioisostere depends on the specific properties that need to be optimized, such as polarity, metabolic stability, or receptor affinity. rsc.org
| Original Scaffold/Group | Bioisosteric Replacement | Rationale / Outcome | Reference |
|---|---|---|---|
| Anilide | Benzoxazole | Improved lipophilicity and bioavailability while retaining potency. | nih.gov |
| Benzothiazole | Benzoxazole | Created new analogues of the anticancer agent Phortress with significant activity. | nih.gov |
| Benzoxazole | Benzimidazole | Often explored to modulate activity and physicochemical properties. Benzimidazole offers an additional H-bond donor site. | nih.gov |
| Benzoxazole | Benzothiazole | Considered a close bioisostere, often used to explore SAR. | mdpi.com |
Advanced Mechanistic Investigations of Benzoxazole Mediated Molecular Processes
Exploration of Molecular Recognition Mechanisms
The molecular recognition of benzoxazole (B165842) derivatives by biological targets is a key determinant of their activity. The benzoxazole scaffold serves as a crucial anchor, with its substituents dictating the specificity and affinity of the interaction. The aminomethyl group at the 6-position and the methyl group at the 2-position of 6-(aminomethyl)-2-methylbenzoxazole are expected to play significant roles in how the molecule is "recognized."
The primary aminomethyl group is a key site for hydrogen bonding, acting as a hydrogen bond donor. This allows it to form strong, directional interactions with hydrogen bond acceptors like oxygen or nitrogen atoms commonly found in the amino acid residues of enzyme active sites or receptor binding pockets. The flexibility of the aminomethyl linker allows it to orient the core benzoxazole structure for optimal interaction with a target protein.
Enzyme Inhibition Mechanisms (Focus on Chemical Interaction Principles)
Benzoxazole derivatives have been extensively investigated as inhibitors of various enzymes, providing insight into the chemical principles driving their inhibitory action. These compounds frequently act as competitive inhibitors, vying with the natural substrate or a cofactor for the enzyme's active site.
The inhibitory mechanism relies on a combination of non-covalent interactions between the inhibitor and the amino acid residues of the active site. For a molecule like this compound, the key interactions would likely be:
Hydrogen Bonding: The nitrogen of the benzoxazole ring can act as a hydrogen bond acceptor, while the aminomethyl group's -NH2 moiety is a strong hydrogen bond donor. These interactions are critical for anchoring the inhibitor within the active site.
Aromatic Interactions: The fused benzene (B151609) ring of the benzoxazole core is capable of engaging in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. This type of interaction is a significant contributor to binding affinity.
Hydrophobic Interactions: The 2-methyl group and the aromatic ring system contribute to the molecule's hydrophobicity, allowing it to interact favorably with non-polar regions of the enzyme's binding pocket.
A notable study on benzoxazole-based inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH) revealed that these compounds act as competitive inhibitors with respect to the cofactor NAD+. An X-ray crystal structure of a representative inhibitor bound to the enzyme confirmed that the benzoxazole core sits (B43327) in the active site, forming key interactions that prevent the binding of the natural cofactor. Similarly, other research has identified benzoxazole derivatives as potent inhibitors of enzymes like 5-lipoxygenase (5-LOX) and VEGFR-2, further underscoring the scaffold's utility in enzyme inhibition.
The table below summarizes the inhibitory activity of several benzoxazole derivatives against different enzyme targets, illustrating the common principles of their action.
| Enzyme Target | Benzoxazole Derivative Type | Inhibition Mechanism Principle |
| 5-Lipoxygenase (5-LOX) | Variously substituted benzoxazoles | Inhibition of leukotriene formation, suggesting interaction with the enzyme's active site. The potency is highly dependent on the substitution pattern on the benzoxazole ring, highlighting the importance of specific recognition features for binding. |
| C. parvum IMPDH (CpIMPDH) | Benzoxazoles with amide and heteroaromatic substituents | Competitive inhibition versus the cofactor NAD+. The inhibitor occupies the NAD+ binding site |
Future Research Trajectories and Emerging Trends for Benzoxazole Compounds
Development of Novel Synthetic Methodologies for Diversification
The synthesis of benzoxazole (B165842) derivatives has seen a significant evolution, moving from traditional condensation reactions to more advanced and sustainable methods. rsc.orgnih.gov Future research is focused on creating diverse libraries of benzoxazole compounds through novel synthetic strategies that are not only efficient but also environmentally benign.
Recent advances have highlighted the use of various catalysts to streamline benzoxazole synthesis. nih.gov These include:
Nanocatalysts: Materials like strontium carbonate and metal oxides (e.g., TiO2–ZrO2) are being used to facilitate the reaction between 2-aminophenols and aldehydes under mild or solvent-free conditions, offering high yields and reusability. nih.gov
Metal Catalysts: Palladium complexes and other metal catalysts are employed to achieve high product yields under low catalyst loading and mild temperatures, often using air as a green oxidant. nih.gov
Ionic Liquids: Magnetic nanoparticle-supported ionic liquids are being utilized in conjunction with ultrasound irradiation to provide a green, efficient, and easily separable catalytic system. nih.gov
Furthermore, methodologies like microwave-assisted and ultrasound-assisted synthesis are gaining traction. nih.gov These techniques significantly reduce reaction times compared to conventional heating methods, allowing for the rapid generation of compound libraries. nih.gov The development of one-pot reactions, such as the aminocarbonylation of aryl bromides with 2-aminophenols followed by acid-mediated cyclization, further exemplifies the trend towards process intensification and efficiency. organic-chemistry.org These advanced synthetic protocols are crucial for the diversification of scaffolds like 6-(aminomethyl)-2-methylbenzoxazole, enabling the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming indispensable in modern drug discovery, and the field of benzoxazole research is no exception. This integrated approach accelerates the identification and optimization of lead compounds by providing insights into their dynamic behavior and interaction with biological targets. acs.org
Computational techniques at the forefront include:
Molecular Docking: This method is widely used to predict the binding orientation of benzoxazole derivatives within the active site of a target protein, such as VEGFR-2 or Toll-like receptor 9 (TLR9). nih.govnih.gov It helps in understanding key interactions, like hydrogen bonding, that are crucial for biological activity. nih.gov
Homology Modeling: In the absence of an experimentally determined protein structure, homology modeling is used to construct a 3D model of the target protein based on the structure of a related protein. nih.gov This allows for subsequent docking studies and rational drug design. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, helping to understand the stability of the binding and the conformational changes that may occur upon binding. acs.orgmdpi.com
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties of benzoxazole molecules, which can be correlated with their reactivity and interaction capabilities. mdpi.com
These in silico predictions are then validated through experimental assays. For instance, after computational studies identified promising 2-phenyl-benzoxazole acetamide (B32628) derivatives as P2Y14R antagonists, in vitro and in vivo evaluations confirmed their anti-inflammatory activity in a mouse model of gout. nih.gov Similarly, the design of novel VEGFR-2 inhibitors was guided by docking studies, and the synthesized compounds were then tested for their cytotoxic and anti-angiogenic properties experimentally. nih.gov This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, is a powerful strategy for developing potent and selective benzoxazole-based therapeutic agents.
Rational Design of Next-Generation Benzoxazole Derivatives for Specific Interaction Profiles
Rational drug design aims to create new molecules with a specific biological function based on a detailed understanding of the target's three-dimensional structure and binding mechanism. nih.govmdpi.com This approach is being increasingly applied to the benzoxazole scaffold to develop next-generation derivatives with enhanced potency and selectivity for specific biological targets.
A key aspect of rational design is the identification of a pharmacophore—the essential set of steric and electronic features required for a molecule to interact with a specific target. For benzoxazole derivatives, the core structure itself often serves as a crucial part of the pharmacophore, which can be further functionalized to optimize interactions. nih.gov
Recent examples of rational design in benzoxazole research include:
TLR9 Antagonists: By constructing a homology model of human TLR9, researchers were able to analyze the binding modes of various small molecules. This led to the identification of critical interactions with specific amino acid residues in the receptor, guiding the design of novel benzoxazole derivatives with potent and selective TLR9 antagonism for the treatment of inflammatory disorders. nih.gov
VEGFR-2 Inhibitors: New series of benzoxazole derivatives have been designed to incorporate the key pharmacophoric features of known VEGFR-2 inhibitors. nih.gov Computational docking studies were used to ensure the designed molecules could fit into the ATP binding site of the kinase, and subsequent synthesis and biological evaluation confirmed their efficacy as anti-proliferative agents. nih.gov
P2Y14R Antagonists: Based on the binding modes of initial hits, a structural optimization strategy was employed to develop 2-phenyl-benzoxazole acetamide derivatives with potent P2Y14R antagonistic activity for potential use in gout therapy. nih.gov
This design-led approach allows for the fine-tuning of the pharmacological profile of benzoxazole compounds, moving beyond broad-spectrum activity towards highly specific and targeted therapeutic interventions.
Exploration of New Chemical Space around the this compound Scaffold
The exploration of new chemical space around a validated scaffold is a critical strategy for discovering novel compounds with improved properties, such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. The this compound core represents a promising starting point for such exploration.
"Scaffold hopping" is a key strategy in this context, where the core structure is modified or replaced with a chemically different moiety that maintains the essential pharmacophoric features. niper.gov.in This can lead to the discovery of novel intellectual property and compounds with different physicochemical properties.
For the this compound scaffold, the exploration of new chemical space could involve several approaches:
Substitution on the Benzene (B151609) Ring: The benzene portion of the benzoxazole ring can be further substituted with different functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) to modulate the electronic properties and steric profile of the molecule. nih.gov
Variation of the 2-Position Substituent: While the scaffold specifies a methyl group at the 2-position, replacing it with other alkyl, aryl, or heterocyclic groups could significantly alter the compound's biological activity.
By systematically applying these modifications, researchers can generate large and diverse libraries of compounds based on the this compound scaffold. High-throughput screening of these libraries against various biological targets, guided by computational predictions, can accelerate the discovery of new lead compounds. Tools like Scaffold Hunter can be used to navigate this newly generated chemical space and identify complex structure-activity relationships. nih.gov This systematic exploration is essential for unlocking the full therapeutic potential of the benzoxazole class of compounds.
Q & A
Basic: What are the most reliable synthetic routes for 6-(Aminomethyl)-2-methylbenzoxazole?
The compound is typically synthesized via condensation of 2-aminophenol derivatives with aldehydes or ketones under catalytic conditions. A common approach involves reacting 2-amino-5-(aminomethyl)-4-methylphenol with acetic acid derivatives or aldehydes in the presence of acid catalysts (e.g., HCl or H₂SO₄) . For example:
- Step 1 : React 2-amino-5-(aminomethyl)-4-methylphenol with acetyl chloride in anhydrous ethanol at 80°C for 12 hours.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
- Yield : ~65–75% (varies with substituent steric effects) .
Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm the benzoxazole scaffold and aminomethyl substitution .
Advanced: How can nanocatalysts optimize the synthesis of this compound derivatives?
Nanocatalysts (e.g., CuO nanoparticles or Fe₃O₄@SiO₂ composites) enhance reaction efficiency by reducing reaction time and improving regioselectivity. Key steps:
- Catalyst preparation : Synthesize CuO nanoparticles via sol-gel method (calcination at 400°C for 4 hours).
- Reaction conditions : Use 10 mol% catalyst, ethanol solvent, 60°C, 3 hours.
- Advantages : Yields increase to 85–90% due to high surface area and recyclability (5 cycles with <5% activity loss) .
Monitor by TLC and optimize catalyst loading to avoid overfunctionalization of the benzoxazole core.
Basic: What spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and aminomethyl groups (δ 3.2–3.8 ppm). The 2-methyl group appears as a singlet at δ 2.4–2.6 ppm .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 177.1).
- FT-IR : Look for C=N stretching (1610–1650 cm⁻¹) and N-H bending (1550–1580 cm⁻¹) .
Advanced: How can DFT and molecular dynamics (MD) simulations resolve contradictions in biological activity data?
Discrepancies in bioactivity (e.g., antifungal vs. low cytotoxicity) can arise from conformational flexibility or solvent interactions. Methodological steps:
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., aminomethyl group as H-bond donor).
- MD simulations : Simulate ligand-receptor binding (e.g., CYP51 enzyme) over 100 ns to assess stability of interactions.
- Validation : Cross-correlate with experimental IC₅₀ values. For example, a ∆G of −8.2 kcal/mol in simulations aligns with observed IC₅₀ of 12 µM .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic vapors (e.g., acetic acid byproducts).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with 0.1 M NaOH followed by water to neutralize acidic intermediates .
Advanced: How to design SAR studies for this compound derivatives?
Focus on modifying substituents to probe bioactivity:
- Aminomethyl group : Replace with bulkier amines (e.g., cyclohexylamine) to test steric effects on target binding.
- Benzoxazole core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Assay design : Use a panel of bacterial/fungal strains (e.g., Candida albicans, E. coli) and compare MIC values. For example, a -CF₃ substituent at position 6 reduces MIC from 25 µg/mL to 8 µg/mL .
Basic: How to troubleshoot low yields in benzoxazole cyclization reactions?
- Issue : Incomplete cyclization due to moisture.
- Solution : Use anhydrous solvents (e.g., dry THF) and molecular sieves.
- Alternative catalysts : Switch from HCl to polyphosphoric acid (PPA) at 120°C for 2 hours to drive dehydration .
Advanced: What strategies mitigate toxicity of this compound degradation products?
- HPLC-MS analysis : Identify toxic byproducts (e.g., nitrosoamines) under accelerated degradation (40°C, 75% RH).
- Stabilizers : Add 1% ascorbic acid to formulations to prevent oxidation.
- Environmental disposal : Treat waste with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade aromatic amines .
Basic: How to validate purity for pharmacological assays?
- HPLC : Use a C18 column (acetonitrile/water gradient, 1 mL/min). Accept purity ≥95% (retention time 8.2 min).
- Elemental analysis : Match calculated vs. observed C, H, N content (e.g., C₉H₁₀N₂O: C 67.49%, H 6.29%, N 17.49%) .
Advanced: Can this compound act as a fluorescent probe? Design an experimental validation.
- Hypothesis : The conjugated benzoxazole core may exhibit fluorescence.
- Method :
- Measure absorbance (λ_max ~320 nm) and emission (λ_em ~450 nm) in ethanol.
- Test pH sensitivity (e.g., fluorescence quenching at pH <5 due to protonation of the aminomethyl group).
- Compare quantum yield with rhodamine B (Φ = 0.31 vs. 0.65) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
